![molecular formula C24H17N5O3S B2538872 N-(4-oxo-2-(((4-oxo-4H-pirido[1,2-a]pirimidin-2-il)metil)tio)quinazolin-3(4H)-il)benzamida CAS No. 422278-40-8](/img/structure/B2538872.png)

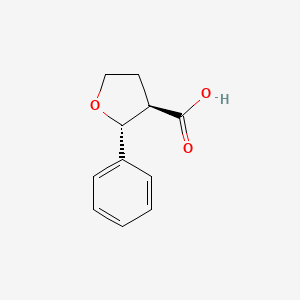

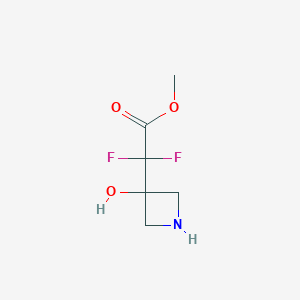

N-(4-oxo-2-(((4-oxo-4H-pirido[1,2-a]pirimidin-2-il)metil)tio)quinazolin-3(4H)-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide is a useful research compound. Its molecular formula is C24H17N5O3S and its molecular weight is 455.49. The purity is usually 95%.

BenchChem offers high-quality N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fotocatálisis y Fotodegradación

Las nanosheets de nitruro de carbono grafítico (g-C₃N₄) exfoliadas a partir de sus contrapartes de tamaño a granel están limitadas por un efecto de tamaño cuántico inducido por un ancho de banda. Sin embargo, un enfoque innovador que utiliza una exfoliación térmica inducida por (NH₄)₂S₂O₈ (APS) ha llevado a la fabricación de nanosheets de g-C₃N₄ dopadas con O (OCN) . Durante el proceso de calcinación, los productos de descomposición térmica (NH₃ y H₂SO₄) de APS promueven eficientemente la delaminación e introducen el dopaje de oxígeno (O) en la estructura de g-C₃N₄. Como resultado, las OCN exhiben una mejora excepcional en la degradación fotocatalítica del rodamina B (RhB) y la evolución del hidrógeno (H₂). El rendimiento mejorado se atribuye a su área de superficie específica ampliada, bordes activos aumentados y separación eficiente de los portadores fotogenerados.

Escisión fotoelectroquímica del agua

Los fotoánodos de BiVO₄ nanoestructurados son prometedores para la escisión fotoelectroquímica del agua. En este contexto, la deposición de co-catalizadores duales (FeOOH y NiOOH) juega un papel crucial. El método de electrodeposición se emplea para depositar estos co-catalizadores en la superficie de BiVO₄. El sistema resultante muestra un rendimiento fotoelectroquímico mejorado, con FeOOH y NiOOH actuando como co-catalizadores eficientes para las reacciones de evolución de oxígeno y evolución de hidrógeno, respectivamente .

Procesos avanzados de oxidación

El carbono grafítico activado con motivo Fe-O₄, que presenta un puente oxo, ha demostrado un rendimiento notable en la producción de peróxido de hidrógeno (H₂O₂). La concentración de H₂O₂ se acumula significativamente, superando los materiales informados anteriormente. El motivo Fe-O₄, rodeado de α-C, sirve como el sitio de reacción real en términos de termodinámica .

Propiedades

IUPAC Name |

N-[4-oxo-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5O3S/c30-21-14-17(25-20-12-6-7-13-28(20)21)15-33-24-26-19-11-5-4-10-18(19)23(32)29(24)27-22(31)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLJPDAWVFQENT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2538792.png)

![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)

![N-(3-chlorophenyl)-2-methyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2538795.png)

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)

![3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide](/img/structure/B2538800.png)

![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

![2-({1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2538812.png)